

# Application Notes and Protocols for the Heterologous Biosynthesis of Isobavachalcone in Tobacco

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This document provides a detailed guide for the heterologous biosynthesis of **isobavachalcone** (IBC), a prenylated chalcone with significant pharmacological properties, in Nicotiana tabacum (tobacco). The protocols outlined below are based on established methodologies for genetic engineering of tobacco to produce this valuable secondary metabolite.

**Isobavachalcone** is a naturally occurring prenylated flavonoid found in plants like Psoralea corylifolia.[1][2] It exhibits a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tumor, and antiviral effects.[1][3] The heterologous production of IBC in a well-established plant chassis like tobacco offers a promising alternative for its sustainable and scalable production.

The biosynthesis of **isobavachalcone** in tobacco involves the introduction of key enzymes to first produce its precursor, isoliquiritigenin, which is then prenylated to yield the final product.[4] [5]

## **Biosynthetic Pathway and Key Enzymes**

The heterologous production of **isobavachalcone** in tobacco, a plant that does not naturally produce this compound, requires the introduction of a specific set of enzymes. The pathway



begins with the endogenous phenylpropanoid pathway of tobacco, which provides the initial precursor molecules. The key steps involve the synthesis of isoliquiritigenin, which is then subjected to prenylation to form **isobavachalcone**.[4][5][6]

The essential enzymes for this pathway are:

- Chalcone Synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to produce naringenin chalcone.
- Chalcone Reductase (CHR): Works in conjunction with CHS to produce isoliquiritigenin.[4][5]
- Prenyltransferase (PT): Transfers a prenyl group to the isoliquiritigenin backbone to form isobavachalcone.[4][5]

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Caption: Biosynthetic pathway for **isobavachalcone** production in tobacco.

## **Quantitative Data Summary**

The following tables summarize the quantitative data obtained from the heterologous expression studies in tobacco.



Table 1: Production of Isoliquiritigenin in Tobacco via Transient Expression

Expressed Genes	Product	Average Yield (µg/g Dry Weight)
GmCHS8 + GmCHR5	Isoliquiritigenin	21.0[4][7][8]

Table 2: Screening of Prenyltransferases for Isobavachalcone Production

Prenyltransferase	Substrate	Product	Yield of Isobavachalcone (µg/g Dry Weight)
GulLDT	Isoliquiritigenin	Not Detected	N/A[4][7][8]
HIPT1	Isoliquiritigenin	Isobavachalcone	Detected, lower than SfFPT[4][7][8]
SfILDT	Isoliquiritigenin	Not Detected	N/A[4][7][8]
SfFPT	Isoliquiritigenin	Isobavachalcone	Higher than HIPT1[4] [7][8]

Table 3: De Novo Biosynthesis of **Isobavachalcone** in Transgenic Tobacco (T0)

Expressed Genes	Product	Highest Yield (μg/g Dry Weight)
GmCHS8 + GmCHR5 + SfFPT	Isobavachalcone	0.56[4][7][8]

## **Experimental Protocols**

The following sections provide detailed protocols for the key experiments involved in the heterologous biosynthesis of **isobavachalcone** in tobacco.

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Caption: Overall experimental workflow for **isobavachalcone** production.

- Gene Acquisition: The coding sequences for GmCHS8 and GmCHR5 from Glycine max, and SfFPT from Sophora flavescens should be synthesized or cloned from cDNA.
- Vector Assembly: A multigene expression vector is required for the stable transformation of tobacco. The genes (GmCHS8, GmCHR5, and SfFPT) should be cloned into a suitable plant expression vector under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
- Agrobacterium Transformation: The final expression vector is transformed into Agrobacterium tumefaciens (e.g., strain LBA4404) by electroporation.[9]

This protocol is for both transient expression and the generation of stable transgenic lines.

- Plant Material: Use healthy, young, fully expanded leaves from sterile Nicotiana tabacum plants.
- Agrobacterium Culture: Inoculate a single colony of the transformed Agrobacterium into YEB medium with appropriate antibiotics and grow overnight at 28°C with shaking.[10]
- Infection:



- For Transient Expression (Agroinfiltration): Centrifuge the overnight culture, and resuspend the pellet in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl<sub>2</sub>, 150 μM acetosyringone, pH 5.6) to an OD<sub>600</sub> of 0.8-1.0. Infiltrate the abaxial side of tobacco leaves using a needleless syringe.
- For Stable Transformation (Leaf Disc Method): Cut leaf discs (approx. 1 cm²) and immerse them in the resuspended Agrobacterium culture for 5-10 minutes.[9]
- Co-cultivation: Place the leaf discs on co-cultivation medium (e.g., MS medium with 1 mg/L BA, 0.1 mg/L NAA) and incubate in the dark for 2-3 days at 25°C.[9]
- Selection and Regeneration (for Stable Lines):
  - Transfer the leaf discs to a selection medium (co-cultivation medium supplemented with a selection agent like kanamycin (100 mg/L) and an antibiotic to eliminate Agrobacterium, such as cefotaxime (250 mg/L)).[9]
  - Subculture every 2-3 weeks until shoots regenerate.
  - Excise and transfer shoots to a rooting medium (MS medium with kanamycin and cefotaxime).
- Acclimatization: Transfer rooted plantlets to soil and grow in a greenhouse.
- Sample Preparation: Harvest tobacco leaves (from transiently expressing or stable transgenic plants) and freeze-dry them. Grind the dried leaves into a fine powder.
- Extraction:
  - Weigh approximately 100 mg of the powdered leaf tissue.
  - Add 1 mL of 80% methanol (or a methanol-water-chloroform mixture) and vortex thoroughly.[11]
  - Sonicate the mixture for 30 minutes.
  - Centrifuge at 12,000 rpm for 10 minutes.



- Collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial.
- Instrumentation: Use a high-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
- Chromatographic Separation:
  - Column: A C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm).
  - Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
  - Gradient: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
  - Flow Rate: 0.3 mL/min.
  - Column Temperature: 40°C.
- Mass Spectrometry:
  - Ionization Mode: Electrospray ionization (ESI), both positive and negative modes can be tested, but negative is often suitable for flavonoids.
  - Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of isobavachalcone and isoliquiritigenin. The specific precursor-product ion transitions should be optimized using authentic standards.
- Quantification: Generate a standard curve using a pure standard of isobavachalcone to quantify its concentration in the plant extracts.

## **Concluding Remarks**

The heterologous biosynthesis of **isobavachalcone** in tobacco has been successfully demonstrated.[4] The yield of the final product can be influenced by several factors, including the choice of prenyltransferase and the efficiency of the introduced biosynthetic pathway.[4][7] Further optimization, such as promoter selection, codon optimization, and metabolic engineering of precursor pathways, could potentially lead to higher yields of this



pharmacologically important compound. This approach provides a valuable platform for the production of other valuable prenylated flavonoids.

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